N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}
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Overview
Description
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} is a complex organic compound featuring a pyrimidine core linked to benzene rings and dichlorobenzyl sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as ZnCl₂ or CuCl₂ and solvents like DMF or DMSO to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction rates and improve efficiency . The use of green chemistry principles, such as solvent-free conditions and eco-friendly reagents, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to cell death in targeted cells . Its dichlorobenzyl groups may also facilitate binding to DNA or RNA, causing alkylation and subsequent inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Bis-pyrimidine acetamides: These compounds share a similar pyrimidine core and have been studied for their antimicrobial and anticancer activities.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit a range of biological activities.
Uniqueness
N,N’-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide} is unique due to its specific combination of pyrimidine, benzene, and dichlorobenzyl sulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
405898-03-5 |
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Molecular Formula |
C34H26Cl4N4O2S2 |
Molecular Weight |
728.5 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-N-[4-[2-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C34H26Cl4N4O2S2/c35-26-7-1-23(30(37)13-26)17-45-19-32(43)41-28-9-3-21(4-10-28)25-15-39-34(40-16-25)22-5-11-29(12-6-22)42-33(44)20-46-18-24-2-8-27(36)14-31(24)38/h1-16H,17-20H2,(H,41,43)(H,42,44) |
InChI Key |
NCKJJICWPKNUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl)NC(=O)CSCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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